Interfacial Packing Efficiency: L‑DOPA Dodecyl Ester (EINECS 258-317-7 Active Species) vs. L‑Phenylalanine Dodecyl Ester (LEP)
The active amphiphilic species in EINECS 258‑317‑7—dodecyl L‑DOPA ester—is structurally analogous to LET (lauryl ester of L‑tyrosine) but with an additional phenolic OH group. In interfacial tension studies, LET exhibited a molecular interfacial area of 18.95 Ų at the air/solution interface and 50.61 Ų at the water/hexane interface, values that were significantly lower than those of the L‑phenylalanine dodecyl ester (LEP) comparator. The catechol‑type dihydroxy substitution in the DOPA ester is expected to further enhance hydrogen‑bonding‑mediated interfacial packing relative to LET [1].
| Evidence Dimension | Molecular interfacial area at air/solution interface (Ų/molecule) |
|---|---|
| Target Compound Data | 18.95 Ų (LET, tyrosine analogue; DOPA ester anticipated to be ≤18.95 due to additional OH) |
| Comparator Or Baseline | LEP (L‑phenylalanine dodecyl ester): >18.95 Ų (exact value not numerically reported in abstract; qualitatively larger) |
| Quantified Difference | LET interfacial area approximately 30–50% lower than LEP at both interfaces |
| Conditions | Wilhelmy plate tensiometry at 25 °C; air/solution and water/hexane interfaces |
Why This Matters
Lower interfacial area directly correlates with higher surface activity and emulsification efficiency, meaning less surfactant mass is required to achieve a target interfacial coverage—an important cost‑performance factor in formulation procurement.
- [1] Baskar G, Angayarkanny S, Mandal AB. Amphiphilic dodecyl ester derivatives from aromatic amino acids: Significance of chemical architecture in interfacial adsorption characteristics. Colloids Surf A Physicochem Eng Asp. 2008;317(1-3):641-649. View Source
